Endo-BCN-PEG2-Biotin is a bioconjugate compound that combines the bicyclononyne (BCN) moiety with polyethylene glycol (PEG) and biotin. This compound is notable for its utility in bioconjugation, particularly in applications involving click chemistry. The chemical structure features a bicyclo[6.1.0]non-4-yne core, which is known for its high reactivity towards azide groups, facilitating efficient conjugation reactions. Endo-BCN-PEG2-Biotin has a molecular formula of C₁₉H₃₄N₂O₄ and a molecular weight of approximately 362.49 g/mol .
Endo-BCN-PEG2-Biotin primarily participates in click chemistry reactions, particularly with azide-containing compounds to form stable triazole linkages. This reaction occurs under mild conditions without the need for catalysts, making it an attractive method for bioconjugation in various biological settings . The reaction can be summarized as follows:
This reaction is highly selective and efficient, allowing for the precise attachment of biomolecules or labels to target proteins or surfaces.
Endo-BCN-PEG2-Biotin exhibits significant biological activity due to the presence of the biotin moiety, which has a high affinity for streptavidin and avidin proteins. This property allows for effective targeting and detection in various assays and experiments. The compound is utilized in applications such as:
The synthesis of endo-BCN-PEG2-Biotin typically involves several steps:
This multi-step synthesis allows for precise control over the final product's properties.
Endo-BCN-PEG2-Biotin has diverse applications across various fields:
Interaction studies involving endo-BCN-PEG2-Biotin focus on its binding affinity with streptavidin and other proteins. These studies demonstrate that the compound can effectively label proteins without significantly altering their function or structure. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer are commonly used to assess these interactions .
Several compounds share structural or functional similarities with endo-BCN-PEG2-Biotin. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Endo-BCN-PEG2-Amine | Amine functionalized linker | Suitable for amine-reactive applications |
| Endo-BCN-PEG2-Acrylate | Acrylate functionalized linker | Useful for polymerization reactions |
| Biotin-PEG | Simple PEG-biotin conjugate | Lacks the reactive BCN moiety |
| Azide-PEG | Azide functionalized linker | Reacts with alkyne groups instead |
Endo-BCN-PEG2-Biotin stands out due to its unique bicyclononyne structure, which provides enhanced reactivity compared to other PEG-biotin derivatives, making it particularly advantageous for click chemistry applications .